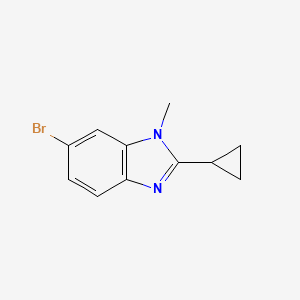

![molecular formula C16H28N2O6 B1406309 7-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-04-1](/img/structure/B1406309.png)

7-Oxa-2-azaspiro[3.5]nonane hemioxalate

Overview

Description

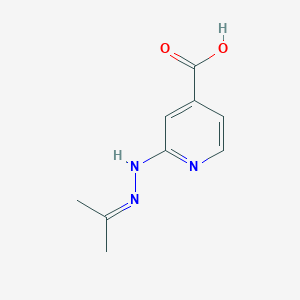

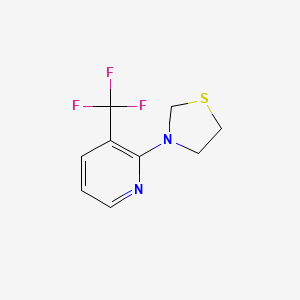

7-Oxa-2-azaspiro[3.5]nonane hemioxalate, also known as 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, is a fine chemical that is used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers . It is a cyclic oxa-azaspiro compound. Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .

Molecular Structure Analysis

The molecular formula of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is C16H28N2O6 . The IUPAC name is bis(2-oxa-7-azaspiro[3.5]nonane); oxalic acid . The InChI Key is WWVUFRRXXSVWBJ-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Properties

7-Oxa-2-azaspiro[3.5]nonane hemioxalate has been a subject of interest in synthetic chemistry, particularly in the context of creating novel spirocyclic structures. For instance, Huynh et al. (2017) achieved the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, a related compound, through a Mn(III)-based reaction, highlighting the potential of these compounds in synthetic applications (Huynh, Nguyen, & Nishino, 2017). Additionally, Al-Ahmadi (1996) synthesized various bispiroheterocyclic systems, including 1-oxa-4-thiaspiro[4.4]nonan-2-one, demonstrating the versatility of spirocyclic compounds in chemical synthesis (Al-Ahmadi, 1996).

Biological Activities and Drug Discovery

Spirocyclic structures, including those similar to this compound, are often explored for their potential biological activities. For instance, Meyers et al. (2011) discovered novel spirocyclic inhibitors of fatty acid amide hydrolase, featuring 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane cores, highlighting the therapeutic potential of these structures (Meyers et al., 2011). Additionally, Asami et al. (2002) isolated Azaspirene, a novel angiogenesis inhibitor with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, from a fungus, demonstrating the natural occurrence and biological relevance of these compounds (Asami et al., 2002).

Chemical Synthesis Techniques

Spirocyclic compounds are often synthesized through complex chemical processes. Gurry et al. (2015) described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane, showcasing advanced synthetic techniques for creating spirocyclic oxetanes (Gurry, McArdle, & Aldabbagh, 2015). Moreover, Kato et al. (1985) focused on the efficient synthesis of 2-oxaspiro[3.5]nona-1-ones as models for anisatin, further illustrating the complexity and creativity involved in synthesizing spirocyclic compounds (Kato, Kitahara, & Yoshikoshi, 1985).

Safety and Hazards

2-Oxa-7-azaspiro[3.5]nonane hemioxalate is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .

Mechanism of Action

Target of Action

The primary targets of 7-Oxa-2-azaspiro[3It’s known that spiro forms of oxazines, which this compound belongs to, find applications as leuco dyes .

Mode of Action

The compound interacts with its targets by displaying chromism, which is the property of reversibly interchanging between colorless and colored forms . This property is utilized in photochromic materials .

Result of Action

The molecular and cellular effects of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate’s action are primarily related to its chromism property. It can reversibly interchange between colorless and colored forms, which is a key characteristic exploited in the design of photochromic materials .

Action Environment

Environmental factors such as light intensity and wavelength could potentially influence the action, efficacy, and stability of this compound, given its chromism property .

Properties

IUPAC Name |

7-oxa-2-azaspiro[3.5]nonane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJWLMVIJBWYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

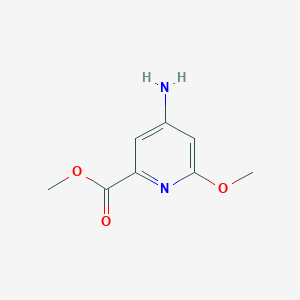

![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)

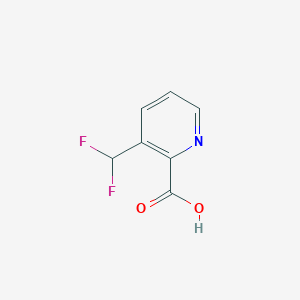

![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)

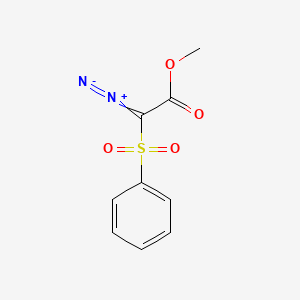

![N,N-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406247.png)